molecular formula C22H21NO4S B6480149 ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 477546-14-8

ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B6480149
CAS No.: 477546-14-8
M. Wt: 395.5 g/mol
InChI Key: ZCIYZLBIYKAKKW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, influencing gene expression and cellular functions .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. The compound also influences cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as proteases, by binding to their active sites. This inhibition can alter the enzymatic activity, leading to changes in cellular processes. Additionally, the compound can activate or repress gene expression by interacting with transcription factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The compound can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transport proteins such as albumin. This binding facilitates its movement through the bloodstream and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated thiophenes, acylated thiophenes

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials science due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-phenoxybenzamido)thiophene-3-carboxylate: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.

    Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and phenoxybenzamido groups enhances its potential for diverse applications in various fields of research.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-10-12-18(13-11-16)27-17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYZLBIYKAKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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